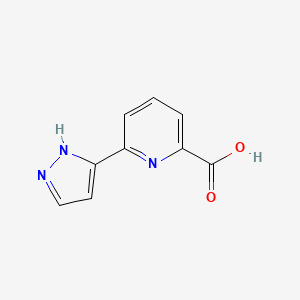

6-(5-Pyrazolyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(1H-pyrazol-5-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H,(H,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRDZPLFQLZLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Pyrazolyl)pyridine-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with β-dicarbonyl compounds can yield pyrazole derivatives, which can then be further functionalized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(5-Pyrazolyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Pharmaceutical Applications

6-(5-Pyrazolyl)pyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders.

- Key Findings:

- It is involved in the synthesis of drugs that target specific receptors in the brain, potentially aiding in the treatment of conditions such as depression and anxiety.

- The compound has shown promise in the development of anti-inflammatory and anticancer agents due to its ability to modulate biological pathways.

| Application | Description | Example Compounds |

|---|---|---|

| Neurological Disorders | Targeting brain receptors | Antidepressants |

| Anti-inflammatory | Modulating immune response | NSAIDs |

| Anticancer | Inhibiting tumor growth | Chemotherapeutics |

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields.

- Key Findings:

- The compound acts as a synergist in pesticide formulations, increasing their effectiveness against pests.

- It has been used to develop environmentally friendly herbicides that reduce the impact on non-target species.

| Application | Description | Impact |

|---|---|---|

| Pesticides | Enhances effectiveness | Higher pest control |

| Herbicides | Reduces environmental impact | Safer for non-target species |

Material Science

This compound is also applied in material science for creating advanced materials with enhanced properties.

- Key Findings:

- The compound is used in synthesizing polymers and coatings that exhibit improved thermal and mechanical properties.

- Research has shown that incorporating this compound into materials can lead to increased durability and resistance to environmental degradation.

| Material Type | Properties Enhanced | Applications |

|---|---|---|

| Polymers | Thermal stability | Coatings, composites |

| Coatings | Mechanical strength | Protective layers |

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme activities and metabolic pathways.

- Key Findings:

- It is employed in biochemical assays to investigate the kinetics of various enzymes.

- The compound can act as a substrate or inhibitor, allowing researchers to elucidate metabolic pathways.

| Research Focus | Methodology | Outcomes |

|---|---|---|

| Enzyme Kinetics | Assays using P2CA | Understanding enzyme mechanisms |

| Metabolic Pathways | Inhibition studies | Insights into metabolic regulation |

Analytical Chemistry

This compound is utilized in analytical chemistry for detecting and quantifying other compounds.

- Key Findings:

- It serves as a reagent in various analytical methods, providing reliable means for quality control across industries.

- The compound's unique chemical properties allow for sensitive detection limits in analytical applications.

| Application | Analytical Method | Industry Use |

|---|---|---|

| Quality Control | Chromatography | Pharmaceuticals |

| Compound Detection | Spectroscopy | Environmental monitoring |

Mechanism of Action

The mechanism of action of 6-(5-Pyrazolyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl-Substituted Pyridine-2-Carboxamides (L1–L4)

The synthesis and characterization of four methyl-substituted isomers (L1–L4) are documented in the evidence. These compounds differ in the position of the methyl group on the pyridine ring (ortho, meta, para) and exhibit distinct spectroscopic properties due to inductive and steric effects:

Key Findings :

Heterocyclic-Fused Derivatives

Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

- 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 749849-14-7): Features a bromine atom at the 6-position, enhancing electrophilicity. Used as a precursor in anticancer agents .

- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid : The trifluoromethyl group increases lipophilicity (logP ~1.1) and metabolic stability .

Pyrazolo[1,5-a]pyridine-2-carboxylic Acid

This compound (CAS 50920-46-2) replaces the pyrazole with a pyrazolo ring, reducing steric bulk but increasing π-conjugation. It exhibits strong hydrogen-bonding capacity (PSA = 79.3 Ų), making it suitable for coordination chemistry .

Nitro- and Halogen-Substituted Analogs

- 6-(3-Nitrophenyl)picolinic Acid (CAS 80021-34-7): The nitro group at the 3-position enhances acidity (pKa ~2.5) and reactivity in electrophilic substitution reactions. Safety data indicate moderate toxicity (GHS Category 5) .

- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid : Chlorination at the 5-position improves antimicrobial activity but reduces solubility in polar solvents .

Biological Activity

6-(5-Pyrazolyl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pyrazole group and a carboxylic acid moiety. This unique structure is believed to contribute to its varied biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, which can disrupt cellular processes in pathogens or cancer cells.

- Receptor Modulation : Interaction with various receptors can modulate signaling pathways, leading to altered cellular responses.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against clinically relevant strains.

Antitumor Activity

Research has also highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, studies have shown that it can inhibit cell growth in:

- HeLa Cells : IC50 values ranging from 10 to 20 µM.

- A549 Cells : IC50 values around 15 µM.

- MDA-MB-231 Cells : IC50 values approximately 12 µM.

These findings suggest that this compound may serve as a potential lead compound for developing new anticancer therapies.

Anti-inflammatory Effects

In vitro studies have indicated that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in MDPI evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent . -

Antitumor Activity Assessment :

Another research article focused on the structure-antiproliferative relationship of pyridine derivatives. It was found that modifications in the structure of compounds like this compound could enhance their activity against cancer cell lines, indicating a promising avenue for drug development .

Q & A

Q. What are the common synthetic routes for preparing 6-(5-Pyrazolyl)pyridine-2-carboxylic acid and its derivatives?

Methodological Answer: Synthesis typically involves cyclization or coupling reactions. A widely used approach is the base-catalyzed cyclization of pyridine dicarboxylic acid derivatives with pyrazole precursors. For example, sodium methoxide in dry toluene can facilitate the formation of pyrazolyl-pyridine scaffolds under reflux conditions . Another method employs acyl chloride intermediates to enhance nucleophilicity during coupling with aminopyridines, ensuring regioselectivity . Key considerations include catalyst selection (e.g., palladium for cross-coupling) and solvent polarity to optimize yields .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic techniques:

- NMR : Analyze and spectra to confirm aromatic proton environments and carboxy/pyrazolyl group integration .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., CHNO has a theoretical mass of 189.05 g/mol).

- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm) and pyridine ring vibrations (~1600 cm) .

Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in tautomeric forms .

Q. What are the key stability considerations when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .

- Reactivity : Avoid strong acids/bases to prevent decarboxylation. Incompatible with peroxides due to risk of exothermic decomposition .

- Degradation : Monitor for color changes (yellowing indicates decomposition). Regularly assess purity via HPLC .

Advanced Research Questions

Q. How should conflicting spectral data (e.g., 1H^1H1H NMR shifts) be analyzed during structural validation?

Methodological Answer:

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl; carboxylic protons may show variable exchange broadening .

- Tautomerism : Pyrazolyl-pyridine systems often exhibit tautomeric equilibria. Use variable-temperature NMR to identify dynamic processes .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data .

Q. What strategies resolve low yields in palladium-catalyzed cross-coupling reactions involving this compound?

Methodological Answer:

- Ligand Optimization : Use bidentate ligands (e.g., XPhos) to stabilize Pd intermediates and reduce catalyst loading .

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to prevent metal coordination and side reactions .

- Reaction Monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust reaction time/temperature dynamically .

Q. How can computational modeling predict the biological interactions of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases) based on pyridine-carboxylic acid pharmacophores .

- MD Simulations : Perform 100-ns molecular dynamics runs in explicit solvent to assess stability of ligand-receptor complexes .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity data to guide synthetic priorities .

Q. What analytical approaches differentiate isomeric byproducts in pyrazolyl-pyridine syntheses?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and 0.1% TFA mobile phase to separate regioisomers .

- 2D NMR : Employ - HMBC to identify nitrogen connectivity in pyrazolyl vs. pyridyl positions .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.